molecular formula C16H15BrO3 B5865653 2-bromo-5-methoxy-4-[(4-methylbenzyl)oxy]benzaldehyde CAS No. 340216-57-1

2-bromo-5-methoxy-4-[(4-methylbenzyl)oxy]benzaldehyde

Cat. No.: B5865653
CAS No.: 340216-57-1
M. Wt: 335.19 g/mol
InChI Key: OEFMEZNPKYBIKX-UHFFFAOYSA-N
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Description

Chemical Structure:
2-Bromo-5-methoxy-4-[(4-methylbenzyl)oxy]benzaldehyde (C₁₆H₁₅BrO₃) is a substituted benzaldehyde featuring a bromine atom at position 2, a methoxy group at position 5, and a 4-methylbenzyl ether at position 4 (Figure 1). The aldehyde group at position 1 makes it a versatile intermediate in organic synthesis, particularly for pharmaceuticals and coordination chemistry .

Properties

IUPAC Name

2-bromo-5-methoxy-4-[(4-methylphenyl)methoxy]benzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15BrO3/c1-11-3-5-12(6-4-11)10-20-16-8-14(17)13(9-18)7-15(16)19-2/h3-9H,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEFMEZNPKYBIKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)COC2=C(C=C(C(=C2)Br)C=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15BrO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40358158
Record name 2-bromo-5-methoxy-4-[(4-methylbenzyl)oxy]benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40358158
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

335.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

340216-57-1, 6116-77-4
Record name Benzaldehyde, 2-bromo-5-methoxy-4-[(4-methylphenyl)methoxy]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=340216-57-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-bromo-5-methoxy-4-[(4-methylbenzyl)oxy]benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40358158
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-5-methoxy-4-[(4-methylbenzyl)oxy]benzaldehyde typically involves multiple steps. One common method starts with the bromination of 5-methoxybenzaldehyde to introduce the bromine atom at the 2-position. This is followed by the protection of the aldehyde group and subsequent reaction with 4-methylbenzyl bromide to form the desired product. The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as Lewis acids to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of 2-bromo-5-methoxy-4-[(4-methylbenzyl)oxy]benzaldehyde may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-5-methoxy-4-[(4-methylbenzyl)oxy]benzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used under acidic conditions.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used under mild conditions.

    Substitution: Nucleophiles such as sodium azide (NaN3) or thiourea (NH2CSNH2) can be used in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: 2-Bromo-5-methoxy-4-[(4-methylbenzyl)oxy]benzoic acid.

    Reduction: 2-Bromo-5-methoxy-4-[(4-methylbenzyl)oxy]benzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Bromo-5-methoxy-4-[(4-methylbenzyl)oxy]benzaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It serves as a probe in studying enzyme-substrate interactions and protein-ligand binding.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-bromo-5-methoxy-4-[(4-methylbenzyl)oxy]benzaldehyde involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, altering their activity and leading to various biochemical effects. The presence of functional groups such as the aldehyde and bromine atoms allows it to participate in various chemical reactions, influencing its reactivity and interactions.

Comparison with Similar Compounds

Key Properties :

  • Molecular Weight : 359.20 g/mol.
  • Synonyms: Includes 3-Bromo-5-methoxy-4-((4-methylbenzyl)oxy)benzaldehyde (IUPAC variant), MFCD02153005, and others .
  • Applications : Likely used in the synthesis of bioactive molecules due to its reactive aldehyde and electron-withdrawing bromine.

Comparison with Structural Analogs

Substituent Variations on the Benzyl Ether Group

Compound Name Substituent on Benzyl Group Molecular Formula Key Features Reference
Target Compound 4-Methyl C₁₆H₁₅BrO₃ Electron-donating methyl group enhances stability; used in multi-step syntheses.
5-Bromo-2-[(4-bromobenzyl)oxy]benzaldehyde 4-Bromo C₁₄H₁₀Br₂O₂ Electron-withdrawing bromine increases electrophilicity; higher molecular weight (370.04 g/mol).
3-Bromo-4-[(2,4-dichlorobenzyl)oxy]-5-methoxybenzaldehyde 2,4-Dichloro C₁₅H₁₁BrCl₂O₃ Dichloro substitution introduces steric hindrance; potential for halogen bonding.

Key Insight: The electron-donating 4-methyl group in the target compound improves solubility in non-polar solvents compared to halogenated analogs, which may favor crystallization .

Functional Group Replacements

Compound Name Core Modification Melting Point (°C) Reactivity Notes Reference
Target Compound Aldehyde + Bromine + Ether N/A Aldehyde enables nucleophilic additions; bromine supports cross-coupling reactions.
2-((1-(4-Methylbenzyl)-1H-1,2,3-Triazol-4-yl)oxy)benzaldehyde Triazole ring replaces Br 142 Triazole introduces click chemistry potential; lower electrophilicity due to missing bromine.
5-Bromo-2-methoxy-4-{[(4-methoxyphenyl)imino]methyl}phenol Schiff base (imine) N/A Imine group enables metal coordination; phenol moiety increases acidity (pKa ~10).

Key Insight : The triazole analog () loses bromine’s cross-coupling utility but gains bioorthogonal reactivity. The Schiff base () shifts applications to catalysis or supramolecular chemistry.

Spectral Data Comparison

Compound Name $^1$H NMR (δ, ppm) IR Peaks (cm$^{-1}$) Reference
Target Compound Data not explicitly provided. Expected: Aldehyde C=O (~1680)
2-((1-(4-Methylbenzyl)-1H-1,2,3-Triazol-4-yl)oxy)benzaldehyde δ 10.41 (s, 1H, CHO), 5.49 (s, 2H, CH₂) 2100 (triazole), 1680 (C=O)
5-Bromo-2-[(4-bromobenzyl)oxy]benzaldehyde Not reported; similar to target compound. Likely C=O (~1680), Br-C (~600)

Key Insight : The triazole analog’s $^1$H NMR shows distinct triazole protons (δ 7.18–7.57 ppm), absent in brominated analogs .

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